Kotalanol
Description
Contextual Background of Natural Product Glycosidase Inhibitors
Glycosidase inhibitors are compounds that interfere with the function of glycosidase enzymes, which are crucial for the hydrolysis of carbohydrates. In the realm of natural products, many such inhibitors have been discovered, often originating from plants and microorganisms. These natural compounds are of significant interest in medicine and biochemistry because they can modulate physiological processes involving carbohydrate metabolism. A primary application of glycosidase inhibitors is in the management of type 2 diabetes. tandfonline.comrsc.org By inhibiting enzymes like α-glucosidase in the small intestine, these compounds slow down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. rsc.orgmedcraveonline.com This results in a slower and lower rise in post-meal blood glucose levels, a key strategy for maintaining glycemic control in diabetic patients. medcraveonline.com
The genus Salacia, a group of woody climbing plants found predominantly in South Asian countries such as India and Sri Lanka, has a long history of use in traditional medicine systems like Ayurveda for treating diabetes. tandfonline.comnih.gov Scientific investigation into the aqueous extracts of these plants led to the discovery of a novel class of potent α-glucosidase inhibitors characterized by a unique sulfonium (B1226848) ion structure. rsc.orgresearchgate.net These findings have validated the traditional use of Salacia species and have spurred extensive research to isolate, characterize, and synthesize these bioactive molecules for potential therapeutic applications. tandfonline.com
Significance of Kotalanol in Contemporary Scientific Inquiry
This compound stands out as a particularly significant compound within the class of natural sulfonium-ion glycosidase inhibitors. ontosight.ai It is a potent inhibitor of α-glucosidase enzymes, with studies showing its inhibitory activity against sucrase to be more powerful than that of both the related natural product, salacinol (B1681389), and the commercially available anti-diabetic drug, acarbose. jst.go.jpnih.gov This high potency makes this compound a subject of intense scientific interest as a potential lead compound for developing new and more effective anti-diabetic agents. mdpi.com
The significance of this compound also lies in its complex and unique chemical structure: an inner salt composed of a 1-deoxyheptosyl-3-sulfate anion and a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation. jst.go.jpnih.gov This intricate molecular architecture has presented a considerable challenge to synthetic chemists. researchgate.net The effort to determine its exact absolute stereochemistry and to develop effective total synthesis routes has driven innovation in synthetic organic chemistry. nih.govresearchgate.netrsc.org Furthermore, studying this compound and its analogues provides valuable insights into the structure-activity relationships (SAR) of glycosidase inhibitors, helping researchers to understand how specific structural features contribute to binding and inhibition of target enzymes like human maltase glucoamylase. nih.govscirp.org
Historical Perspectives on this compound Discovery Research from Salacia Species
The discovery of this compound is rooted in the systematic, bioassay-guided investigation of traditional Ayurvedic medicinal plants. Extracts from the roots and stems of Salacia reticulata, a plant used in Sri Lanka and India for its anti-diabetic properties, were the starting point for this research. medcraveonline.comjst.go.jpnih.gov In 1997, a research group led by M. Yoshikawa first isolated and identified salacinol as a potent α-glucosidase inhibitor from this plant. rsc.orgmedcraveonline.com
Continuing this line of inquiry, the same research group reported the isolation of this compound in 1998. rsc.orgmedcraveonline.com Through a meticulous process of bioassay-guided separation, they identified this compound as another powerful α-glucosidase inhibitor from Salacia reticulata. jst.go.jpnih.gov Its structure was elucidated using chemical and physicochemical evidence. nih.gov Following this discovery, several other related sulfonium-ion compounds have been isolated from the Salacia genus, including ponkoranol, salaprinol, and the de-O-sulfonated versions of each of these inhibitors. tandfonline.comrsc.orgresearchgate.net This family of compounds, with this compound being a prominent member, represents a distinct class of natural glycosidase inhibitors, validating the ethnobotanical use of Salacia plants and opening new avenues for diabetes research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O12S2/c13-1-5(15)10(19)11(20)12(24-26(21,22)23)7(17)4-25-3-6(16)9(18)8(25)2-14/h5-20H,1-4H2/t5-,6+,7+,8+,9-,10+,11+,12+,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXVFDVAGCPBS-GTEYUELZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655282 | |
| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214491-07-3 | |
| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Kotalanol S Chemical Architecture
Methodological Approaches for Definitive Structural Determination
However, definitively establishing the absolute stereochemistry of Kotalanol, especially in its acyclic side chain, proved challenging due to the compound's non-crystalline nature and limited availability from natural sources. rsc.org To overcome these limitations, synthetic studies played a vital role. The synthesis of proposed candidate structures based on structure-activity relationships and comparisons of their physical and spectroscopic data with those of natural this compound were instrumental in confirming the correct structure. researchgate.netrsc.orgacs.org Total synthesis of this compound and its de-O-sulfonated derivative, followed by comparison of their physical data with the natural compounds, ultimately provided unambiguous proof of their structures. researchgate.netrsc.org Crystallographic studies of this compound complexed with enzymes like human maltase glucoamylase have also provided insights into its structure and interaction with biological targets. rsc.orgnih.gov
Stereochemical Assignment and Validation of Chiral Centers
Determining the absolute stereochemistry of this compound's chiral centers, particularly within the heptitol side chain and at the stereogenic sulfur atom, was a key aspect of its structural elucidation. google.comrsc.org Initially, based on presumed common biosynthetic pathways with related compounds like Salacinol (B1681389), the configuration at the stereogenic sulfonium (B1226848) center was tentatively assigned. rsc.org This initial assignment was supported by the determined stereochemistry of other sulfonium salts isolated from Salacia species. rsc.org
However, the absolute configuration of the stereogenic centers in the heptitol side chain and at the sulfur center required further investigation. google.com Synthetic approaches involving the creation of diastereomers and comparison of their NMR data and optical rotation with the natural product were employed to assign the stereochemistry. researchgate.netgoogle.comrsc.orgacs.org NOESY experiments were also used to establish the stereochemistry at the stereogenic sulfur atom in a manner analogous to related de-O-sulfonated compounds. google.com Comparison of ¹H and ¹³C NMR data of synthetic candidates with natural this compound, including analysis of specific chemical shifts sensitive to stereochemical configuration, helped validate the assignments. google.comacs.org
Structural Characterization of the Thiosugar Sulfonium Sulfate (B86663) Moiety
A defining feature of this compound's structure is the thiosugar sulfonium sulfate inner salt moiety. researchgate.netjst.go.jpnih.govrsc.orgresearchgate.net This unique zwitterionic structure consists of a 1-deoxy-4-thio-D-arabinofuranosyl cation and a 1-deoxy-aldosyl-3-sulfate anion. researchgate.netjst.go.jpnih.govresearchgate.net The sulfur atom is incorporated into a five-membered thiosugar ring, carrying a permanent positive charge, while a sulfate group is present on the acyclic polyol side chain, contributing the negative charge and forming an inner salt. researchgate.netrsc.orgresearchgate.netresearchgate.net
The structural characterization of this moiety has been achieved through a combination of spectroscopic methods, including NMR, which provides detailed information about the chemical environment of the atoms within the thiosugar ring and the sulfated side chain. researchgate.netgoogle.comacs.org The presence of the sulfonium ion results in characteristic downfield shifts in the ¹³C NMR spectrum for the carbons adjacent to the sulfur atom. acs.org X-ray analysis of related sulfonium salts like Salacinol has shown that the thiosugar sulfonium cation is stabilized by the sulfate anion through the formation of a spirobicyclic-like structure, suggesting a similar interaction may occur in this compound. researchgate.netacs.org
Comparative Structural Analysis with Related Natural Products (e.g., Salacinol, Neothis compound)
This compound belongs to a class of sulfonium-ion glycosidase inhibitors isolated from Salacia species, which also includes compounds like Salacinol, Neothis compound (B10848298), Ponkoranol, and Salaprinol. researchgate.netcas.czrsc.orgresearchgate.netresearchgate.netnih.gov Comparative structural analysis with these related natural products has been crucial in understanding the structural features responsible for their biological activities.
Salacinol is a lower homologue of this compound, featuring a four-carbon polyol side chain compared to this compound's seven-carbon heptitol side chain. researchgate.netacs.orgnih.gov Both compounds share the core thiosugar sulfonium sulfate inner salt structure. researchgate.netrsc.orgresearchgate.net Neothis compound is the de-O-sulfonated analogue of this compound, lacking the sulfate group on the heptitol side chain. researchgate.netrsc.orgresearchgate.netresearchgate.netnih.gov Similarly, Neosalacinol is the de-O-sulfonated analogue of Salacinol. rsc.orgresearchgate.netnih.gov
These structural variations lead to differences in their inhibitory activities against various alpha-glucosidases. rsc.orgnih.gov Comparative studies, including the synthesis of analogues with varying side chain lengths and stereochemistry, have helped to elucidate the structure-activity relationships within this class of compounds. researchgate.netrsc.orgacs.org For instance, the presence or absence of the sulfate group significantly impacts activity. rsc.orgresearchgate.net The five-membered thiosugar ring has also been shown to play an essential role in the potent inhibitory activities of sulfonium-type inhibitors like Salacinol and, by extension, this compound. rsc.org
Comparative Structural Features of this compound, Salacinol, and Neothis compound:
| Feature | This compound | Salacinol | Neothis compound |
| Core Structure | Thiosugar sulfonium sulfate inner salt | Thiosugar sulfonium sulfate inner salt | Thiosugar sulfonium cation |
| Polyol Side Chain Length | Seven carbons (Heptitol) | Four carbons (Erythritol) | Seven carbons (Heptitol) |
| Sulfate Group | Present on the polyol side chain (C-3') rsc.org | Present on the polyol side chain (C-3') rsc.org | Absent |
| Thiosugar Ring Size | Five-membered | Five-membered | Five-membered |
| PubChem CID | 42632210 nih.govuni-freiburg.de | 6451151 uni-freiburg.denih.gov | 44224254 nih.gov, 52942310 (De-O-Sulfonated this compound) idrblab.net |
This comparative analysis highlights the subtle yet significant structural differences that contribute to the distinct biological profiles observed among these related natural products.
Chemical Synthesis and Derivatization Strategies for Kotalanol
Total Synthesis Approaches to Kotalanol and its Stereoisomers
Total synthesis of this compound and its stereoisomers requires the precise control of stereochemistry at multiple carbons in both the cyclic thiolan ring system and the acyclic polyhydroxylated side chain. google.comnih.gov Early synthetic strategies aimed at elucidating the exact stereochemical structure of natural this compound. nih.govfigshare.com
Development of Stereocontrolled Synthetic Routes
The development of stereocontrolled synthetic routes is paramount for accessing specific stereoisomers of this compound. Strategies often involve the use of chiral building blocks derived from readily available carbohydrates, such as D-mannose or D-galactose. nih.govacs.orgacs.org Diastereoselective reactions, such as asymmetric dihydroxylation and stereoselective S-alkylation of thiosugars with epoxides, have been employed to establish the desired configurations at the stereogenic centers. acs.orgacs.orgacs.org The choice of protecting groups also plays a critical role in achieving selectivity and facilitating downstream transformations. figshare.comnih.govorganic-chemistry.org
Construction of the Thiolan Ring System
The thiolan (tetrahydrothiophenium) ring system in this compound is a key structural feature. Its construction typically involves the formation of a five-membered ring containing a sulfur atom and a positively charged sulfonium (B1226848) center. jst.go.jp One common approach involves the nucleophilic attack of a protected 1,4-anhydro-4-thio-D-arabinitol derivative on an electrophilic center, such as a cyclic sulfate (B86663), on the side chain precursor. figshare.comnih.govnih.gov The stereochemistry of the resulting sulfonium center is established during this coupling reaction. acs.orgresearchgate.net
Elaboration of the Polyhydroxylated Acyclic Side Chain
The polyhydroxylated acyclic side chain of this compound is derived from a heptitol, specifically D-perseitol, with a sulfonyloxy group at a specific position. figshare.comnih.gov The synthesis of this side chain involves elaborating a carbohydrate precursor through a series of reactions, including selective protection and deprotection of hydroxyl groups, chain elongation, and introduction of the sulfate ester moiety. figshare.comnih.gov Stereoselective transformations are crucial to ensure the correct configuration of the hydroxyl groups along the chain. acs.orgnih.gov
Key Coupling Reactions and Protecting Group Strategies
Key coupling reactions are central to joining the thiolan ring precursor and the polyhydroxylated side chain precursor. The nucleophilic displacement of a leaving group on the side chain by the protected thio-arabinitol is a common strategy. figshare.comnih.govnih.gov This coupling often utilizes specific reaction conditions and solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), to promote the reaction and control stereoselectivity. google.comresearchgate.net
Protecting group strategies are indispensable in this compound synthesis to selectively functionalize specific hydroxyl groups and the sulfur atom while preventing unwanted side reactions. figshare.comnih.govorganic-chemistry.org Commonly used protecting groups include p-methoxybenzyl (PMB) ethers, benzyl (B1604629) ethers, and acetals (e.g., isopropylidene, methylene (B1212753) acetal). figshare.comnih.gov The strategic removal of these groups at appropriate stages of the synthesis is critical for obtaining the final this compound structure. figshare.comnih.gov Orthogonal protecting group strategies, where different protecting groups are removed under distinct conditions, are often employed to achieve selective deprotection. organic-chemistry.org
Synthetic Methodologies for De-O-sulfonated this compound (Neothis compound)
De-O-sulfonated this compound, also known as neothis compound (B10848298), is a related natural product found in Salacia species. figshare.comacs.orgnih.gov It lacks the sulfate ester group present in this compound. figshare.com Synthetic methodologies for neothis compound often parallel those for this compound, with modifications to either avoid the introduction of the sulfate group or to selectively remove it. figshare.comgoogle.com Some synthetic routes designed for this compound have inadvertently yielded neothis compound due to de-O-sulfonation during deprotection steps. figshare.com More targeted approaches for neothis compound synthesis involve coupling reactions between thiol derivatives and diiodide counterparts, followed by intramolecular cyclization to form the sulfonium salt. researchgate.netnih.gov Selective deprotection strategies are then applied to reveal the free hydroxyl groups. acs.org
Preparation of this compound Analogues and Heteroanalogues (e.g., Nitrogen, Selenium Congeners)
The synthesis of this compound analogues and heteroanalogues is important for exploring structure-activity relationships and identifying compounds with potentially improved inhibitory profiles. rsc.orggoogle.comgoogle.com Analogues can involve modifications to the polyhydroxylated side chain, such as changes in chain length or stereochemistry. google.comnih.gov
Heteroanalogues involve the replacement of the sulfur atom in the thiolan ring with other heteroatoms, such as nitrogen or selenium. google.comresearchgate.netgoogle.com The synthesis of nitrogen congeners (azasugars) typically involves the use of imino-D-arabinitol derivatives in coupling reactions. google.comgoogle.com Selenium congeners are synthesized using seleno-arabinitol precursors. google.comresearchgate.net These synthetic efforts have demonstrated that the nature of the heteroatom in the ring can influence the inhibitory activity against glycosidases. researchgate.netgoogle.com
Mechanistic Investigations of Kotalanol S Biological Activity
Enzyme Kinetics of Glycosidase Inhibition
Kotalanol has been shown to be a potent inhibitor of key intestinal α-glucosidases, particularly sucrase, maltase, and isomaltase. These enzymes are crucial for hydrolyzing disaccharides and oligosaccharides into absorbable monosaccharides.
Inhibition Profiles Against Intestinal α-Glucosidases (Sucrase, Maltase, Isomaltase)
Studies evaluating the inhibitory activities of this compound against rat small intestinal α-glucosidases have demonstrated its efficacy. This compound exhibits potent inhibition against maltase, sucrase, and isomaltase. For instance, one study reported IC₅₀ values of 2.0, 0.43, and 1.8 μM for maltase, sucrase, and isomaltase, respectively nih.gov. This indicates that this compound is particularly potent against sucrase. Compared to other known inhibitors like salacinol (B1681389), this compound generally shows more potent inhibitory activity against sucrase oup.com.
The following table summarizes representative IC₅₀ values for this compound against rat intestinal α-glucosidases:
| Enzyme | IC₅₀ (μM) |
| Maltase | 2.0 |
| Sucrase | 0.43 |
| Isomaltase | 1.8 |
Note: Data compiled from research findings on rat intestinal α-glucosidases. nih.gov
Furthermore, studies on human intestinal α-glucosidases, specifically the N-terminal domains of maltase-glucoamylase (ntMGAM) and sucrase-isomaltase (ntSI), have shown that this compound is a stronger inhibitor of ntMGAM compared to acarbose, a clinically used α-glucosidase inhibitor nih.govrcsb.org.
Detailed Kinetic Studies of Competitive Binding Mechanisms
Enzyme kinetic studies have revealed that this compound acts as a fully competitive inhibitor of intestinal α-glucosidases researchgate.netnih.gov. Competitive inhibition occurs when the inhibitor molecule competes with the substrate for binding to the enzyme's active site khanacademy.orglibretexts.orgbritannica.com. This means that this compound binds to the same site on the enzyme where the natural substrate (e.g., sucrose (B13894), maltose (B56501), isomaltose) would normally bind.
Lineweaver-Burk plots have been used to analyze the kinetic data and confirm the competitive nature of this compound's inhibition. These plots show a characteristic pattern for competitive inhibition, where the Vmax remains unchanged, but the Km increases, indicating that a higher substrate concentration is required to achieve half of the maximum reaction velocity libretexts.org.
Studies have determined the inhibition constant (Kᵢ) values for this compound against various α-glucosidases, providing a measure of its binding affinity to the enzyme. For rat intestinal enzymes, Kᵢ values for this compound were reported as 0.23, 0.18, and 1.8 μg/mL for maltase, sucrase, and isomaltase, respectively nih.gov. For human ntMGAM, this compound has a reported Kᵢ value of 0.19 ± 0.03 μM nih.govresearchgate.net. These low Kᵢ values indicate a high binding affinity of this compound for these enzymes.
The competitive binding mechanism suggests that this compound's structural features allow it to effectively mimic the transition state or the substrate itself, thereby blocking the active site and preventing substrate hydrolysis researchgate.netrsc.org.
Molecular Basis of this compound-Enzyme Interactions
Understanding the precise interactions between this compound and its target enzymes at the molecular level is crucial for elucidating its mechanism of action. This has been investigated through crystallographic analysis and computational modeling.
Crystallographic Analysis of Enzyme-Kotalanol Complexes (e.g., Human Maltase Glucoamylase)
X-ray crystallography has been instrumental in providing detailed insights into how this compound binds to intestinal α-glucosidases. Crystal structures of human ntSI in complex with this compound have been solved at high resolution (2.15 Å) nih.govrcsb.orgresearchgate.net. These structures reveal the specific interactions between this compound and amino acid residues within the enzyme's active site.
Crystallographic studies of ntMGAM in complex with this compound have also been reported rcsb.orgidrblab.netresearchgate.net. These structures show that this compound binds to the active site of ntMGAM, primarily through interactions involving its thiosugar and heptitol units. The sulfate (B86663) group of this compound also plays a role in binding. rsc.org
Analysis of these crystal structures helps to visualize the binding pose of this compound and identify key residues involved in hydrogen bonding, Van der Waals interactions, and other forces that contribute to the high affinity and competitive inhibition observed. For instance, the crystal structure of the human ntSI-kotalanol complex (PDB: 3LPP) provides detailed information on the binding mode rcsb.org. Similarly, the crystal structure of the human ntMGAM-kotalanol complex (PDB: 3L4V) offers insights into its interaction with this enzyme rcsb.orgidrblab.net.
Computational Modeling and Molecular Docking Simulations of Binding Sites
Computational modeling, including molecular docking simulations, complements crystallographic studies by predicting the binding modes and affinities of this compound to enzyme active sites nih.govredalyc.orgopenaccessjournals.comresearchgate.net. These simulations can explore the flexibility of both the ligand and the enzyme, providing a more dynamic view of the interaction.
Molecular docking studies have been performed for this compound with various α-glucosidase domains, including ntMGAM and ntSI scirp.org. These studies aim to predict the optimal orientation and position of this compound within the binding pocket and estimate the binding energy. Computational models have helped to rationalize the observed inhibitory activities and structure-activity relationships of this compound and its derivatives scirp.org.
These simulations often involve characterizing the enzyme's binding site using grids and force fields to understand the molecular interaction fields nih.gov. Docking algorithms sample different poses of this compound within the active site, and scoring functions are used to evaluate the likelihood and strength of binding based on various interaction energies (e.g., hydrogen bonds, Van der Waals forces) nih.govopenaccessjournals.com.
Computational studies have also been used to compare the binding of this compound to different catalytic domains of MGAM and SI, providing insights into potential differences in specificity scirp.org. For example, predicted binding modes of this compound in ntMGAM and ntSI have been analyzed to understand the interactions with specific residues scirp.org.
Preclinical Cellular and Subcellular Modulatory Effects
Beyond direct enzyme inhibition, preclinical studies have explored the broader cellular and subcellular effects of this compound, particularly in the context of glucose metabolism. While the primary mechanism is α-glucosidase inhibition, some research suggests additional modulatory effects.
Studies on Salacia reticulata extracts, which contain this compound, have indicated effects on glucose uptake in cell lines such as human intestinal Caco-2 cells researchgate.net. Some research suggests that Salacia extracts can modulate multiple targets involved in carbohydrate and lipid metabolism, including α-glucosidase, aldose reductase, pancreatic lipase (B570770), and glucose transporter-4 mediated glucose uptake medcraveonline.comresearchgate.netscience.gov.
At the subcellular level, there is some indication that Salacia extracts may influence processes related to glucose synthesis and storage researchgate.net. However, detailed studies specifically focusing on the preclinical cellular and subcellular modulatory effects of isolated this compound, beyond its direct enzyme inhibition, appear to be less extensively documented in the provided search results. Further research may be needed to fully elucidate any such effects.
Structure Activity Relationship Sar Studies of Kotalanol and Its Derivatives
Impact of Defined Stereochemistry on Glycosidase Inhibitory Potency
The stereochemistry of Kotalanol, particularly within its polyhydroxylated side chain (derived from a heptitol), plays a crucial role in its glycosidase inhibitory potency. Studies involving the synthesis and evaluation of diastereomers with altered configurations in the side chain have demonstrated the sensitivity of enzyme inhibition to specific stereocenters. For instance, modifying the stereochemistry at the C-4' position in the heptitol side chain can significantly impact inhibitory activity against enzymes like maltase and sucrase. acs.orgnih.gov While some changes in stereochemistry can lead to a considerable loss of activity, others may allow the analogue to retain inhibitory potential, albeit with potentially altered enzyme selectivity. nih.gov The distinct activities observed in response to changes in the stereochemistry of hydroxyl groups at positions like 5' and 6' further underscore the importance of precise spatial arrangement for optimal enzyme interaction. nih.gov
Significance of the Thiosugar Ring Structure for Biological Activity
The thiosugar ring, specifically the 1-deoxy-4-thio-D-arabinofuranosyl sulfonium (B1226848) cation moiety, is a unique and essential component of this compound's structure and is critical for its biological activity as an alpha-glucosidase inhibitor. researchgate.netjst.go.jprsc.orgnih.govmdpi.com This five-membered ring structure, containing a sulfur atom, is distinct from the oxygen-containing rings found in typical sugars and many other glycosidase inhibitors. Research comparing this compound and its analogues to ring-cleaved derivatives has highlighted the indispensable role of the intact thiosugar ring for potent inhibitory effects. mdpi.com This suggests that the cyclic thiosugar structure is crucial for proper recognition and binding within the active site of the target enzymes.
Functional Role of the Sulfonium Moiety in Enzyme Recognition
The sulfonium moiety, a positively charged sulfur atom within the thiosugar ring, is a defining feature of this compound's zwitterionic structure. researchgate.netjst.go.jprsc.orgbenthamdirect.comrsc.orgnih.gov This positively charged center is hypothesized to mimic the oxacarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosides. google.com By presenting a stable, positively charged mimic, this compound can bind tightly to the negatively charged residues within the enzyme's active site, thereby inhibiting its catalytic activity. google.com This electrostatic interaction mediated by the sulfonium ion is considered a key factor in the potent inhibitory action of this compound and related sulfonium-type glycosidase inhibitors.
SAR of De-O-sulfonated this compound and its Enhanced Activity
De-O-sulfonated this compound, a derivative lacking the sulfate (B86663) group on the heptitol side chain, is also a naturally occurring principle found in Salacia reticulata and exhibits potent alpha-glucosidase inhibitory activity. researchgate.netacs.org Interestingly, studies have shown that de-O-sulfonation can, in some cases, lead to enhanced inhibitory activity compared to this compound against certain intestinal alpha-glucosidase enzymes, such as rat intestinal maltase. rsc.orggoogle.com This suggests that while the sulfate group is part of the natural structure, its removal can sometimes improve the compound's interaction with the enzyme's active site, depending on the specific enzyme. The SAR of de-O-sulfonated this compound has been studied to understand the implications of the absence of the sulfate group on binding affinity and inhibitory potency towards different glucosidases. rsc.org
Structure-Activity Correlates of Synthetic Analogues and Heteroanalogues
The synthesis and evaluation of a variety of synthetic analogues and heteroanalogues of this compound have provided valuable insights into the structural requirements for potent alpha-glucosidase inhibition. Modifications to the side chain structure, including elongation and the introduction of different substituents, have been explored. researchgate.netmdpi.comacs.org For example, introducing hydrophobic moieties into the side chain of related compounds has been hypothesized to enhance inhibitory activity through favorable van der Waals interactions within the enzyme's active site. mdpi.com
Data Tables
Based on the search results, specific quantitative data (like IC50 or Ki values) for a wide range of this compound analogues across multiple enzymes in a consolidated format suitable for interactive tables is limited. However, the search results do provide comparative data points for this compound, Salacinol (B1681389), and De-O-sulfonated this compound against rat intestinal glucosidases. google.com
| Compound | Inhibitory Activity (Ki, µM) - Maltose (B56501) Substrate (Rat Intestinal Glucosidase) | Inhibitory Activity (Ki, µM) - Sucrose (B13894) Substrate (Rat Intestinal Glucosidase) | Inhibitory Activity (Ki, µM) - Isomaltose Substrate (Rat Intestinal Glucosidase) |
| Salacinol | 0.97 google.com | 0.20 google.com | 1.1 google.com |
| This compound | 0.54 google.com | 0.42 google.com | 4.2 google.com |
| De-O-sulfonated this compound | 0.11 google.com | 0.05 google.com | 0.42 google.com |
Note: Data extracted from reference google.com. Ki values represent inhibition constants, with lower values indicating stronger inhibition.
Analytical Methodologies for Kotalanol Research
Advanced Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools for the analysis of kotalanol due to its polar nature and complex structure. These techniques enable the separation of this compound from other co-occurring compounds in plant extracts and its subsequent sensitive detection and quantification.
Studies have successfully employed LC-MS/MS for the identification and quantification of this compound in various Salacia species, including S. beddomei, S. fruticosa, and S. macrosperma. chemicaljournals.com The analysis often involves a chromatographic separation step using columns suitable for polar compounds, such as an Inertsil ODS-3 column or a polymer-based HILIC (Hydrophilic Interaction Liquid Chromatography) column like HILICpak VT-50 2D. chemicaljournals.comshodexhplc.comshodex.com
Typical mobile phases for the separation of this compound and related sulfonium (B1226848) compounds consist of mixtures of acetonitrile (B52724) and water, sometimes with the addition of modifiers like ammonium (B1175870) formate (B1220265) or ion-pairing reagents such as undecafluorohexanoic acid to improve retention and peak shape for these highly polar molecules. chemicaljournals.comshodex.comresearchgate.netresearchgate.netnih.gov Detection is commonly performed using electrospray ionization mass spectrometry (ESI-MS), often in negative ion mode for sulfonated compounds like this compound. chemicaljournals.comresearchgate.net MS/MS analysis provides characteristic fragmentation patterns that aid in the confirmation of this compound's identity. For instance, this compound with an m/z of 423 has shown a major fragment at m/z 326 in MS/MS analysis. chemicaljournals.com
Quantitative methods using HPLC-MS have been developed and validated for the determination of this compound in Salacia extracts. One such method utilized an Asahipak NH2P-50 column with an acetonitrile-water mobile phase and ESI-MS detection. nih.govresearchgate.netresearchgate.netresearchgate.net This method demonstrated good linearity, reproducibility, and precision, with established detection and quantitation limits. nih.govresearchgate.net Recoveries for this compound using this method were reported to be in the range of 99.7-106.1%, with relative standard deviation values for intra- and inter-day precision below 8.5%. nih.govresearchgate.net
Capillary zone electrophoresis (CZE) has also been explored as a method for separating this compound and other sulfonium-ion-containing compounds from Salacia extracts, offering a simple and reproducible approach for their separation and quantitation. nih.gov
Table 1: Examples of Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase | Detection | Application | Source |
| LC-MS/MS | Inertsil ODS-3 | Acetonitrile:Water (78:22, v/v) | ESI-MS/MS | Identification in Salacia species | chemicaljournals.com |
| LC-MS/MS | HILICpak VT-50 2D | 100 mM HCOONH4 aq./CH3CN (25:75) | ESI-MS/MS | Analysis in Salacia extract supplements | shodex.com |
| HPLC-MS | Asahipak NH2P-50 | CH3CN-H2O | ESI-MS | Quantitative determination in Salacia spp. | nih.govresearchgate.net |
| LC-MS | ODS column | 5 mM undecafluorohexanoic acid-MeOH (99:1, v/v) | ESI-MS | Quantitative analysis of related compounds | researchgate.netnih.gov |
| CZE | Not specified (Capillary) | Not specified | Not specified | Separation and quantitation in extracts | nih.gov |
Application of Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Samples
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental for the structural elucidation and confirmation of this compound. The unique thiosugar sulfonium sulfate (B86663) inner salt structure of this compound has been determined through a combination of chemical evidence and physicochemical analysis, including NMR and MS techniques. researchgate.netjst.go.jp
NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D experiments (such as COSY, HMQC, HMBC, and NOESY), is crucial for assigning the positions of atoms and determining the connectivity and relative stereochemistry within the this compound molecule. researchgate.netgoogle.com Comparison of NMR spectral data of isolated this compound with synthetic standards or previously reported data is essential for confirming its structure and assessing purity. google.comnih.govacs.org
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which is vital for its identification. ESI-MS in negative ion mode is commonly used, yielding a deprotonated molecule ion [M-H]- at m/z 423 for this compound. researchgate.netresearchgate.net The fragmentation pattern observed in MS/MS experiments provides further structural details. chemicaljournals.com
While purity assessment can be initiated using chromatographic peak area analysis, spectroscopic methods offer complementary information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, and the absence of signals from impurities in NMR spectra is indicative of high purity. acs.org
Optimization of Extraction and Sample Preparation Protocols for Analytical Accuracy
Effective extraction and sample preparation are critical first steps to ensure accurate and reliable analysis of this compound from complex matrices like plant tissues. The goal is to efficiently isolate this compound while minimizing degradation and interference from other compounds.
This compound is typically extracted from the roots and stems of Salacia species. jst.go.jpukaazpublications.com Water and hydroalcoholic mixtures are commonly used as extraction solvents due to this compound's polar nature. ukaazpublications.com Optimization studies have focused on parameters such as the extraction solvent, extraction time, and temperature to maximize the yield of this compound. For instance, immersion in water under reflux for 2 hours has been reported as an optimized extraction process. nih.govresearchgate.net
Sample preparation protocols for chromatographic analysis often involve steps such as grinding the plant material, extracting with a suitable solvent, centrifugation to remove solid debris, and sometimes solid-phase extraction (SPE) to further purify the extract and remove interfering substances. shodexhplc.comshodex.comnih.gov SPE can also be used to separate zwitterionic compounds like this compound from de-O-sulfonated this compound. nih.gov Dilution of the extract with acetonitrile or other solvents may be necessary before injection into the chromatographic system. shodexhplc.comshodex.com
The choice of extraction and sample preparation method significantly impacts the accuracy of quantitative analysis. Optimized protocols ensure efficient recovery of this compound and reduce matrix effects that can interfere with chromatographic separation and mass spectrometric detection.
Table 2: Examples of Extraction and Sample Preparation Steps
| Matrix | Extraction Method | Sample Preparation Steps | Source |
| Salacia species (powdered) | Immersion in water under reflux (2h) | Centrifugation, Filtration (implied) | nih.govresearchgate.net |
| Salacia extract supplement | Ultrapure water with sonication (10 min) | Grinding, Centrifugation, Addition of acetonitrile, Dilution with 50% acetonitrile | shodexhplc.comshodex.com |
| Salacia genus plants | Solvent distribution, Filtration | Column chromatography (ODS, NH), Preparative HPLC, SPE | researchgate.netnih.gov |
Preclinical Pharmacological Evaluations of Kotalanol Mechanistic Focus
In Vitro Enzyme Inhibition Assays and Comparative Efficacy Studies
In vitro studies have demonstrated that kotalanol is a potent inhibitor of intestinal alpha-glucosidases, enzymes responsible for breaking down complex carbohydrates (such as starch, sucrose (B13894), and maltose) into absorbable monosaccharides (like glucose). researchgate.netrsc.orgiupac.orgresearchgate.netresearchgate.netremedypublications.comresearchgate.net By inhibiting these enzymes, this compound can delay the absorption of glucose from the digestive tract, thereby mitigating the postprandial (after-meal) rise in blood glucose levels. iupac.orgmdpi.comprimescholars.com
Comparative studies have shown that this compound exhibits more potent inhibitory activity against certain alpha-glucosidase enzymes, particularly sucrase, compared to other known inhibitors like salacinol (B1681389) and the widely used antidiabetic drug acarbose. researchgate.netjst.go.jp Research using mammalian alpha-glucosidase extracted from mouse small intestine homogenate indicated that an extract containing this compound was effective in inhibiting maltase and sucrase activities. researchgate.net Specifically, this compound has been shown to have a strong affinity for human intestinal maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI), with studies using X-ray crystallography providing insights into its binding interactions. rsc.orgnih.govarxiv.org De-O-sulfonated this compound, a related compound, has been reported as a particularly potent inhibitor of human intestinal maltase-glucoamylase. remedypublications.comnih.gov
While primarily recognized for its alpha-glucosidase inhibition, some studies on Salacia extracts containing this compound have also investigated their effects on alpha-amylase, another enzyme involved in starch digestion. An extract of S. surattensis was found to exhibit alpha-amylase inhibitory activity with an IC50 of 123.95 μg/mL. researchgate.net However, the inhibitory effect on alpha-glucosidase is generally considered more pronounced and a primary mechanism of action for this compound. iupac.orgscienceopen.com
Interactive Table 1: In Vitro Alpha-Glucosidase Inhibitory Activity
| Compound | Enzyme Target (Source) | IC50 Value | Comparison to Acarbose |
| This compound | Sucrase (Rat Intestinal) | More potent than acarbose | More potent |
| Salacia extract (this compound-rich) | Maltase (Mouse Intestinal Homogenate) | 209.15 μg/mL | More effective |
| Salacia extract (this compound-rich) | Sucrase (Mouse Intestinal Homogenate) | 366.44 μg/mL | More effective |
| De-O-sulfonated this compound | Human Intestinal Maltase-Glucoamylase (ntMGAM) | 0.03 μM (Ki) | ~2000 times more potent remedypublications.com |
Note: IC50 values can vary depending on the enzyme source, substrate, and experimental conditions.
In Vivo Studies in Animal Models of Glucose Metabolism Dysregulation (e.g., Postprandial Hyperglycemia Attenuation)
Preclinical investigations using various animal models of glucose metabolism dysregulation, including rodents with diet-induced or chemically induced diabetes, have provided in vivo evidence supporting this compound's efficacy in attenuating postprandial hyperglycemia. iupac.orgscienceopen.comd-nb.infonih.gov
Studies in rats and mice loaded with sucrose or maltose (B56501) have shown that the administration of Salacia extracts containing this compound can significantly inhibit the postprandial elevation of plasma glucose and insulin (B600854) levels. iupac.orgnih.govscienceopen.comd-nb.infotandfonline.com This effect is consistent with the in vitro alpha-glucosidase inhibitory activity, as the delayed breakdown and absorption of disaccharides lead to a blunted glucose response. ddtjournal.com For instance, an aqueous extract rich in this compound decreased plasma glucose levels in animal models. researchgate.net The glucose-lowering effect observed in these studies is attributed, at least in part, to the presence of this compound and salacinol. d-nb.info
Animal models of type 1 and type 2 diabetes have been utilized to assess the impact of this compound-rich extracts on glycemic control. nih.govd-nb.infotandfonline.comdntb.gov.uamedsci.orgnih.gov In spontaneously obese diabetic mice, Salacia reticulata extract has been shown to improve glucose tolerance. nih.govd-nb.info Treatment with Salacia extract in diabetic mice also prevented the elevation of plasma glucose levels and intestinal alpha-glucosidase activities. tandfonline.com Furthermore, studies have indicated that Salacia extracts can improve fasting glucose values and HbA1c in animals on continued treatment. d-nb.info
Interactive Table 2: In Vivo Effects on Postprandial Hyperglycemia in Animal Models
| Animal Model | Carbohydrate Load | Treatment | Key Finding | Citation |
| Rats | Sucrose or Maltose | Salacia extract (containing this compound) | Inhibited postprandial elevation of plasma glucose and insulin levels. | iupac.orgnih.gov |
| Mice | Sucrose or Maltose | Salacia extract (containing this compound) | Inhibited postprandial elevation of plasma glucose and insulin levels. | scienceopen.comtandfonline.com |
| Spontaneously Obese Diabetic Mice | Not specified | Salacia reticulata aqueous extract | Improved glucose tolerance. | nih.govd-nb.info |
| Diabetic Mice | Not specified | Salacia extract (containing this compound) | Prevented elevation of plasma glucose and intestinal alpha-glucosidase activity. | tandfonline.com |
Investigations into this compound's Modulation of Other Metabolic Pathways (e.g., Pancreatic Lipase (B570770), Aldose Reductase)
Beyond its well-established effects on alpha-glucosidase, research has also explored the potential of this compound, or Salacia extracts containing it, to modulate other enzymes involved in metabolic pathways, such as pancreatic lipase and aldose reductase. nih.govscienceopen.commedcraveonline.comfrontiersin.org
Pancreatic lipase is a key enzyme in the digestion of dietary fats. Inhibition of pancreatic lipase can reduce fat absorption and may contribute to weight management and improved lipid profiles, which are often dysregulated in individuals with glucose metabolism disorders. medcraveonline.com Studies have indicated that Salacia extracts can inhibit pancreatic lipase activity. medcraveonline.comscirp.orgresearchgate.netresearchgate.net For example, a standardized extract of Salacia reticulata showed moderate inhibition potential against pancreatic lipase. researchgate.net This suggests that this compound, or other compounds present alongside it in Salacia extracts, may play a role in modulating lipid metabolism. medcraveonline.com
Aldose reductase is an enzyme in the polyol pathway, which is implicated in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. iupac.org Elevated glucose levels can lead to increased activity of aldose reductase, resulting in the accumulation of sorbitol. iupac.org Inhibition of aldose reductase is considered a strategy to prevent or delay these complications. iupac.org While some studies on Salacia species have reported aldose reductase inhibitory activity attributed to other constituents like mangiferin (B1668620) and kotalagenin 16-acetate, this compound itself has also been mentioned in the context of modulating aldose reductase activity, although the direct evidence for this compound's potent inhibition of this enzyme is less extensive compared to its effects on alpha-glucosidase. iupac.orgnih.govtandfonline.commedcraveonline.comphcogrev.com Some research indicates that ethyl acetate (B1210297) extracts of Salacia oblonga, from which this compound is isolated, exhibited inhibitory activity against aldose reductase. nih.gov
Interactive Table 3: Modulation of Other Metabolic Enzymes by Salacia Extracts (containing this compound)
| Enzyme Target | Effect Observed (in Salacia extracts) | Potential Implication | Citation |
| Pancreatic Lipase | Inhibition | Reduced fat absorption, potential impact on lipid profile | medcraveonline.comresearchgate.netresearchgate.net |
| Aldose Reductase | Inhibition | Potential prevention/delay of diabetic complications | nih.govtandfonline.comphcogrev.com |
Emerging Research Directions and Future Perspectives for Kotalanol
Rational Design and Synthesis of Novel Kotalanol Analogues with Improved Selectivity
A key area of future research involves the rational design and synthesis of this compound analogues aimed at improving selectivity towards specific glycosidase enzymes. While this compound is a potent inhibitor, enhancing its selectivity could minimize potential off-target effects and lead to more precise therapeutic interventions. Research has shown that structural modifications of sulfonium-ion inhibitors, including those related to this compound, represent a promising approach for discovering novel antidiabetic drugs. researchgate.net
Studies have explored the synthesis of this compound analogues with variations in the polyhydroxylated side chain. For instance, analogues with elongated side chains have demonstrated increased inhibitory activity against human intestinal maltase. researchgate.net The development of practical and effective synthetic strategies for sulfonium (B1226848) salts, especially de-O-sulfonated analogues like de-O-sulfonated this compound, is a significant area of organic synthesis research. researchgate.netresearchgate.net De-O-sulfonated this compound, for example, has been identified as a highly potent inhibitor of the N-terminal human maltase-glucoamylase (ntMGAM), exhibiting activity significantly greater than some currently used clinical compounds. researchgate.netacs.org
Synthetic efforts have focused on coupling protected thio-D-arabinitol with cyclic sulfates derived from naturally occurring heptitols like D-perseitol to construct the this compound structure and its analogues. nih.govacs.org Different protecting groups and synthetic routes are being investigated to improve yields and facilitate the creation of diverse analogues. acs.orggoogle.com This includes exploring the use of 1,3-cyclic sulfates and optimizing nucleophilic attack strategies. researchgate.netnih.govacs.org The goal is to systematically alter the structure of this compound to understand the structure-activity relationships and design compounds with tailored inhibitory profiles for specific glycosidases. acs.orgrsc.org
Table 1: Inhibitory Activity of this compound and De-O-sulfonated this compound Against Rat Small Intestinal α-Glucosidase
| Compound | Maltase (IC₅₀, μM) | Sucrase (IC₅₀, μM) | Isomaltase (IC₅₀, μM) | Reference |
| This compound | 2.0 | 0.43 | 1.8 | nih.gov |
| De-O-sulfonated this compound | Equivalent or Better | Equivalent or Better | Equivalent or Better | rsc.org |
Note: IC₅₀ values for de-O-sulfonated this compound are described as "equivalent or better" compared to this compound against rat intestinal glucosidases in the cited source.
Further Elucidation of this compound's Binding Dynamics and Conformational Changes
Understanding the precise binding dynamics and conformational changes that occur when this compound interacts with glycosidase enzymes is crucial for the rational design of more effective inhibitors. Research in this area involves detailed studies of the molecular interactions between this compound and its target enzymes. Techniques such as X-ray crystallography and molecular docking studies have provided insights into how sulfonium inhibitors bind to the active sites of glycosidases. rsc.orgresearchgate.net
Further research is needed to fully elucidate the dynamic aspects of this binding, including the conformational flexibility of both this compound and the enzyme upon binding. Studies on related sulfonium inhibitors have utilized techniques like molecular dynamics (MD) simulations to explore binding modes and conformational changes. chemrxiv.orgnih.govpatrinum.ch Applying these advanced computational and experimental techniques to this compound can provide a more detailed picture of the binding process, including the identification of key interactions and the role of conformational adjustments in achieving potent inhibition. This knowledge can then inform the design of analogues with improved binding affinity and selectivity.
Research into this compound's Potential as a Multi-Targeting Agent in Metabolic Research
Emerging research suggests that compounds from Salacia species, including this compound, may exert their beneficial effects on metabolic disorders through multiple mechanisms beyond just α-glucosidase inhibition. This points towards the potential of this compound as a multi-targeting agent in metabolic research. researchgate.netphcogrev.commedcraveonline.com
Studies on Salacia extracts, which contain this compound, have indicated modulation of various targets involved in metabolic regulation. These include effects on peroxisome proliferator-activated receptor-alpha (PPAR-α)-mediated lipogenic gene transcription, the angiotensin II/angiotensin II type 1 receptor, aldose reductase, and pancreatic lipase (B570770). researchgate.netphcogrev.commedcraveonline.com While this compound's direct contribution to each of these effects requires further investigation, its presence in extracts exhibiting multi-target activity is noteworthy. researchgate.net
Future research should aim to isolate and specifically test this compound for activity against these additional metabolic targets. Understanding if this compound itself, or perhaps in synergy with other compounds found in Salacia, contributes to these multi-target effects could lead to the development of more comprehensive therapeutic strategies for metabolic syndromes like type 2 diabetes and obesity. phcogrev.com The concept of a single compound modulating multiple targets is gaining traction in the treatment of complex diseases, and this compound presents an interesting candidate for such investigations. researchgate.netphcogrev.com
Table 2: Potential Multi-Targets Modulated by Salacia Extracts (containing this compound)
| Target | Potential Effect | Reference |
| Alpha-glucosidase | Inhibition of carbohydrate breakdown and absorption | researchgate.netphcogrev.commedcraveonline.com |
| Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) | Modulation of lipogenic gene transcription | researchgate.netphcogrev.commedcraveonline.com |
| Angiotensin II/Angiotensin II Type 1 Receptor | Potential impact on cardiovascular complications | researchgate.netphcogrev.commedcraveonline.com |
| Aldose Reductase | Potential role in diabetic complications | researchgate.netphcogrev.commedcraveonline.com |
| Pancreatic Lipase | Potential impact on fat absorption | researchgate.netphcogrev.commedcraveonline.com |
Q & A
Q. How was the stereochemical structure of kotalanol confirmed, and what synthetic strategies were pivotal in resolving ambiguities?
this compound's structure was determined through synthesis and comparative analysis of physical data with natural isolates. Pinto et al. synthesized this compound from D-perseitol, a heptitol derived from avocado plants, using cyclic sulfates and PMB-protected 4-thio-D-arabinitol. The stereochemistry at C20 (S-configuration), C40 (R-configuration), and C50 (S-configuration) was critical for α-glucosidase inhibitory activity. Structural confirmation relied on matching synthesized de-O-sulfonated this compound epimers (267 and 268) with natural derivatives via NMR and crystallography .
Q. What methodologies are recommended for evaluating this compound's α-glucosidase inhibitory activity in vitro?
Standard assays involve recombinant human maltase-glucoamylase (ntMGAM) and sucrase-isomaltase (ntSI). Inhibitory potency (IC₅₀) is measured using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside). For example, this compound exhibits IC₅₀ values of 3.9–4.9 μM against human maltase, comparable to acarbose. Stability in artificial gastric juice and intestinal absorption are assessed via in-situ rat-ligated intestinal loop models .
Q. How does this compound's stability profile influence its pharmacological potential?
this compound shows high stability in gastric environments (pH 1.2) and minimal intestinal absorption, making it a non-systemic inhibitor. This localized action reduces systemic side effects, a key advantage over synthetic inhibitors like acarbose. In vivo studies confirm its retention in the intestinal lumen, where it competitively inhibits carbohydrate hydrolysis .
Advanced Research Questions
Q. What structural features of this compound analogues enhance ntMGAM/ntSI selectivity?
Modifications at the C-5' sulfate group and heteroatom substitution (e.g., nitrogen or selenium) significantly alter selectivity. For instance:
- C-5' diastereomers of de-O-sulfonated this compound (110) : ntMGAM inhibition = 0.026 ± 0.02 μM.
- Selenium analogue (115) : ntMGAM inhibition = 0.02 ± 0.03 μM (10x more potent than nitrogen analogues). Trp327 in ntSI displaces the sulfate group by 1–1.5 Å, reducing hydrogen bonding with Thr205 compared to ntMGAM, explaining domain-specific selectivity .
Q. How do homology modeling and docking studies elucidate this compound's binding mechanisms?
Homology models of CtMGAM and CtSI were built using ntMGAM-kotalanol complexes (PDB: 3L4V). This compound forms hydrogen bonds with Asp443, Arg672, and Asp542 in ntMGAM, while ntSI interactions involve Trp327 and Asp231. Molecular dynamics reveal deeper binding pockets in CtMGAM, enhancing van der Waals interactions with hydrophobic derivatives .
Q. What contradictions exist in reported inhibitory data for this compound analogues, and how can they be resolved?
Discrepancies arise from assay conditions (e.g., substrate specificity, enzyme sources). For example:
Q. How does de-O-sulfonation impact this compound's bioactivity and synthetic feasibility?
De-O-sulfonated this compound (114, 115) retains potency (ntMGAM IC₅₀ = 0.061 μM) but simplifies synthesis by eliminating sulfate protection/deprotection steps. However, sulfonation at C-5 is critical for water solubility and charge-mediated enzyme interactions. Synthetic routes using benzylidene acetals and PMB protection improve yields but require rigorous stereocontrol .
Q. What role does the sulfonium ion play in this compound's mechanism compared to salacinol?
The sulfonium ion in this compound stabilizes transition states via electrostatic interactions with Asp443 (ntMGAM). Unlike salacinol, this compound's extended heptitol chain occupies the +1 subsite, enhancing affinity. Mutagenesis studies show Thr205 mutations in ntMGAM reduce this compound's inhibition by 60%, highlighting residue-specific binding .
Methodological Guidelines
- For SAR Studies : Prioritize C-5' sulfonation and heteroatom substitution (Se > N) to optimize ntMGAM selectivity. Use in silico docking (MOE, AutoDock) with experimental structures (PDB: 3L4V, 3TOP) .
- For Structural Analysis : Combine NMR (¹H, ¹³C, HSQC) with X-ray crystallography to resolve stereochemical ambiguities. Reference synthesized epimers (267, 268) as controls .
- For Data Reproducibility : Report enzyme sources (recombinant vs. tissue-derived), pre-incubation times, and substrate concentrations. Use artificial gastric juice (pH 1.2, pepsin) for stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
